molecular formula C11H18ClNO B13422629 (2RS)-2-(2,6-Di-methylphenoxy)propan-1-amine Hydrochloride

(2RS)-2-(2,6-Di-methylphenoxy)propan-1-amine Hydrochloride

Katalognummer: B13422629
Molekulargewicht: 215.72 g/mol
InChI-Schlüssel: SNNXBXVCWJSFLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2RS)-2-(2,6-Di-methylphenoxy)propan-1-amine Hydrochloride is a chemical compound that belongs to the class of phenoxypropanamines. This compound is characterized by the presence of a phenoxy group attached to a propan-1-amine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2RS)-2-(2,6-Di-methylphenoxy)propan-1-amine Hydrochloride typically involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2RS)-2-(2,6-Di-methylphenoxy)propan-1-amine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted phenoxypropanamines.

Wissenschaftliche Forschungsanwendungen

(2RS)-2-(2,6-Di-methylphenoxy)propan-1-amine Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and cellular processes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2RS)-2-(2,6-Di-methylphenoxy)propan-1-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2RS)-2-(2,4-Di-methylphenoxy)propan-1-amine Hydrochloride: Similar structure with different substitution pattern on the phenoxy group.

    (2RS)-2-(2,6-Di-ethylphenoxy)propan-1-amine Hydrochloride: Similar structure with ethyl groups instead of methyl groups.

Uniqueness

(2RS)-2-(2,6-Di-methylphenoxy)propan-1-amine Hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for certain research applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C11H18ClNO

Molekulargewicht

215.72 g/mol

IUPAC-Name

2-(2,6-dimethylphenoxy)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-10(3)7-12;/h4-6,10H,7,12H2,1-3H3;1H

InChI-Schlüssel

SNNXBXVCWJSFLE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)OC(C)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.